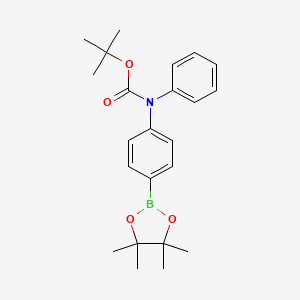

tert-Butyl phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Beschreibung

IUPAC Nomenclature and Systematic Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate, which precisely describes the structural arrangement of functional groups and their connectivity. The Chemical Abstracts Service registry number 330793-01-6 serves as the unique identifier for this specific isomer, distinguishing it from closely related structural analogs such as the meta-substituted variant with registry number 330793-09-4. The European Community number 671-693-0 provides additional regulatory identification, while the Distributed Structure-Searchable Toxicity Database Substance Identifier DTXSID60370397 facilitates toxicological database searches.

The molecular descriptor representations include the Simplified Molecular Input Line Entry System notation CC(C)(C)OC(=O)NC1=CC=C(C=C1)B1OC(C)(C)C(C)(C)O1, which encodes the complete molecular structure in a linear format suitable for computational processing. The International Chemical Identifier key HSJNIOYPTSKQBD-UHFFFAOYSA-N provides a hashed representation of the molecular structure that enables rapid database searches and chemical information retrieval across multiple platforms. Additional synonyms documented in chemical databases include 4-(N-Boc-amino)phenylboronic acid pinacol ester, 4-(boc-amino)benzeneboronic acid pinacol ester, and (4-BOC-AMINOPHENYL)BORONIC ACID PINACOL ESTER, reflecting common nomenclature practices in synthetic organic chemistry literature.

The systematic naming convention reflects the compound's modular structure, consisting of a tert-butyloxycarbonyl protecting group attached to an amino functionality on a para-substituted phenyl ring bearing a pinacol boronate ester substituent. This nomenclature system facilitates clear communication of structural information among researchers and enables efficient database searching and cross-referencing of related compounds in chemical literature.

Crystallographic Analysis via X-ray Diffraction Studies

While specific single-crystal X-ray diffraction data for tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate is not directly reported in the available literature, extensive crystallographic studies of closely related pinacol boronate ester derivatives provide valuable insights into the structural characteristics of this compound family. The crystallographic analysis of similar dioxaborolane-containing compounds reveals characteristic structural features that are expected to be present in this target molecule. The dioxaborolane unit typically exhibits a nearly planar geometry with boron-oxygen bond lengths in the range of 1.31-1.35 Angstroms, consistent with the trigonal planar coordination environment around the boron center.

Crystallographic studies of related boronic acid pinacol ester derivatives demonstrate that the dioxaborolane ring adopts a nearly planar conformation with minimal ring strain, facilitating optimal orbital overlap between the boron center and the oxygen atoms. The pinacol substituents typically adopt staggered conformations to minimize steric interactions, with the methyl groups oriented to reduce repulsive forces while maintaining the integrity of the five-membered ring system. The phenyl ring bearing the boronate ester functionality generally exhibits coplanarity with the dioxaborolane unit, allowing for potential conjugative interactions between the aromatic system and the vacant p-orbital of the boron atom.

The carbamate functionality in related structures typically displays characteristic bond lengths and angles consistent with partial double-bond character between the nitrogen and carbonyl carbon atoms due to resonance effects. The tert-butyl protecting group adopts its expected tetrahedral geometry with typical carbon-carbon bond lengths and bond angles that minimize steric strain within the bulky substituent. Intermolecular packing arrangements in crystalline boronic acid ester derivatives often involve weak hydrogen bonding interactions and van der Waals forces that stabilize the crystal lattice without significantly perturbing the individual molecular conformations.

Advanced crystallographic analysis techniques including low-temperature data collection and high-resolution diffraction measurements would be expected to reveal fine structural details such as thermal motion parameters and electron density distributions that provide deeper insights into the electronic structure and bonding characteristics of this compound. The anticipated crystal packing patterns would likely involve favorable intermolecular interactions between the polar carbamate groups and potential π-π stacking interactions between aromatic ring systems in adjacent molecules.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization data for tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate through analysis of both proton and carbon-13 chemical shifts and coupling patterns. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the tert-butyl protecting group appearing as a singlet around 1.4-1.5 parts per million, integrating for nine protons due to the three equivalent methyl groups attached to the quaternary carbon center. The pinacol ester methyl groups generate a distinctive singlet around 1.2-1.3 parts per million, integrating for twelve protons from the four equivalent methyl substituents on the dioxaborolane ring system.

The aromatic proton signals appear in the characteristic aromatic region between 7.0-8.0 parts per million, with the para-disubstituted benzene ring generating an ABAB pattern due to the two sets of equivalent protons ortho and meta to the substituents. The carbamate hydrogen typically appears as a broad singlet around 6.5-7.5 parts per million, with the exact chemical shift depending on the degree of hydrogen bonding and exchange processes in the solution state. Carbon-13 nuclear magnetic resonance spectroscopy reveals the quaternary carbon of the tert-butyl group around 80-85 parts per million, while the carbonyl carbon of the carbamate appears around 150-155 parts per million.

Infrared spectroscopy provides characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The carbamate carbonyl stretch typically appears around 1700-1720 wavenumbers, while the nitrogen-hydrogen stretch generates a characteristic absorption around 3300-3500 wavenumbers. The carbon-hydrogen stretching vibrations from the aliphatic methyl groups produce absorptions in the 2800-3000 wavenumber region, while the aromatic carbon-hydrogen stretches appear around 3000-3100 wavenumbers. The boron-oxygen stretching vibrations in the dioxaborolane ring system generate characteristic absorptions in the fingerprint region around 1000-1200 wavenumbers.

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 319, corresponding to the molecular weight of the compound. Fragmentation patterns typically include loss of the tert-butyl group (mass difference of 57) and loss of the carbamate functionality, generating characteristic fragment ions that confirm the structural assignment. High-resolution mass spectrometry provides precise mass measurements that enable determination of the exact molecular formula and distinguish this compound from potential isomers or impurities with similar nominal masses.

| Spectroscopic Technique | Key Observations | Chemical Shift/Frequency |

|---|---|---|

| 1H Nuclear Magnetic Resonance | tert-Butyl singlet | 1.4-1.5 parts per million |

| 1H Nuclear Magnetic Resonance | Pinacol methyl singlet | 1.2-1.3 parts per million |

| 1H Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.0 parts per million |

| 13C Nuclear Magnetic Resonance | Carbonyl carbon | 150-155 parts per million |

| Infrared Spectroscopy | Carbamate carbonyl | 1700-1720 wavenumbers |

| Mass Spectrometry | Molecular ion | 319 mass-to-charge ratio |

Computational Modeling of Electronic Structure (DFT Calculations)

Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate through quantum mechanical modeling approaches. Computational studies of related dioxaborolane-containing compounds using functionals such as CAM-B3LYP with basis sets like 6-31G(d,p) reveal important electronic characteristics including frontier molecular orbital energies and charge distributions. The highest occupied molecular orbital energy levels for similar boronic acid ester derivatives typically range around -6.0 to -6.5 electron volts, reflecting the electron-donating character of the boron atom and its influence on the overall electronic structure of the aromatic system.

The computational analysis reveals that the dioxaborolane unit exhibits minimal conjugation with the aromatic ring system due to the orthogonal orientation of the vacant p-orbital on boron relative to the π-system of the benzene ring. This electronic isolation allows the boronate ester to function as an electron-donating substituent without significantly perturbing the aromatic character of the phenyl ring. The carbamate functionality contributes additional electronic stabilization through resonance interactions between the nitrogen lone pair and the carbonyl π-system, creating partial double-bond character in the carbon-nitrogen bond.

Density functional theory optimizations predict specific bond lengths and angles that provide theoretical benchmarks for experimental structural determinations. The boron-oxygen bond lengths in the dioxaborolane ring are predicted to be approximately 1.35-1.37 Angstroms, while the boron-carbon bond connecting the boronate ester to the aromatic ring is expected to be around 1.55-1.58 Angstroms. The carbamate carbon-nitrogen bond length is predicted to exhibit partial double-bond character with a length shorter than typical single bonds due to resonance effects.

Computational studies of the Simmons-Smith reaction mechanism using related chiral dioxaborolane ligands demonstrate the importance of quantum mechanical calculations in understanding the reactivity and selectivity of boronate ester derivatives. These density functional theory investigations reveal that the coordination environment around metal centers can be significantly influenced by the electronic properties of dioxaborolane ligands, affecting both the thermodynamic stability and kinetic accessibility of various reaction pathways. The calculations identify key factors including torsional strain, steric interactions, and electronic effects that govern the stereochemical outcomes of asymmetric transformations involving these compounds.

Advanced computational methods including time-dependent density functional theory can provide insights into the electronic absorption spectra and excited-state properties of this compound, while natural bond orbital analysis reveals the detailed electronic structure and bonding characteristics. These theoretical investigations complement experimental characterization techniques and provide a molecular-level understanding of the structure-property relationships that govern the chemical behavior of this important synthetic intermediate.

Eigenschaften

IUPAC Name |

tert-butyl N-phenyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30BNO4/c1-21(2,3)27-20(26)25(18-11-9-8-10-12-18)19-15-13-17(14-16-19)24-28-22(4,5)23(6,7)29-24/h8-16H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGWVVIZEPRQNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=CC=C3)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675135 | |

| Record name | tert-Butyl phenyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-29-7 | |

| Record name | tert-Butyl phenyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

Boronic acids and their esters, including this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions. These reactions typically involve the interaction with metal catalysts, such as palladium.

Mode of Action

The compound, being a boronic ester, participates in the Suzuki–Miyaura coupling reaction. This reaction involves two key steps: oxidative addition and transmetalation. In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group. In the transmetalation step, the boronic ester, which is a nucleophilic organic group, is transferred from boron to palladium.

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction is widely used for creating carbon-carbon bonds, which are fundamental in organic synthesis. The resulting changes in the compound can lead to the formation of new organic compounds, which can have various downstream effects depending on their structure and properties.

Pharmacokinetics

It’s important to note that phenylboronic pinacol esters, including this compound, are only marginally stable in water. Their hydrolysis rate is influenced by the pH and can be considerably accelerated at physiological pH.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction. This can lead to the synthesis of new organic compounds. The specific molecular and cellular effects would depend on the nature of these new compounds.

Action Environment

The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of phenylboronic pinacol esters, including this compound, is considerably accelerated at physiological pH. Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment.

Biochemische Analyse

Biochemical Properties

The compound plays a significant role in biochemical reactions. It has been used to structurally modify hyaluronic acid (HA) in the development of a ROS-responsive drug delivery system. The compound interacts with HA, a biomolecule that can effectively enhance cellular uptake of nanoparticles because it specifically recognizes CD44 expressed by normal cells.

Cellular Effects

The effects of 4-(N-BOC-N-phenylamino)phenylboronic acid, pinacol ester on cells are primarily observed in its role in drug delivery systems. The compound, when used in the formation of curcumin-loaded nanoparticles (HA@CUR NPs), has shown pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro.

Molecular Mechanism

The molecular mechanism of action of this compound is largely related to its role in the formation of ROS-responsive drug delivery systems. The compound is used to modify HA, forming a system that can rapidly release curcumin in a ROS environment, reaching the concentration required for treatment.

Temporal Effects in Laboratory Settings

Its stability and degradation are crucial factors in its effectiveness in drug delivery systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its effectiveness in drug delivery systems. Detailed information on its interactions with transporters or binding proteins and effects on its localization or accumulation is currently lacking.

Biologische Aktivität

tert-Butyl phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (CAS No. 330793-01-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₇H₂₆BNO₄

- Molecular Weight : 319.20 g/mol

- Structure : The compound features a tert-butyl group and a dioxaborolane moiety, which are known to influence its biological interactions.

The biological activity of tert-butyl phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase and β-secretase. This inhibition is crucial in the context of neurodegenerative diseases like Alzheimer's disease (AD), where amyloid-beta aggregation is a key pathological feature .

- Antioxidant Properties : The presence of the dioxaborolane structure may confer antioxidant properties, which help in reducing oxidative stress in cellular environments. This is particularly relevant in protecting neuronal cells from damage caused by reactive oxygen species (ROS) .

- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures can exert protective effects on neuronal cells by modulating inflammatory responses and reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

Biological Activity Data

The following table summarizes key findings related to the biological activity of tert-butyl phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate and similar compounds:

Case Studies

Several studies have explored the effects of similar compounds in vivo and in vitro:

- In Vitro Studies on Neuroprotection : Research demonstrated that compounds with a similar structure provided moderate protection against Aβ-induced cytotoxicity in astrocytes. The protective effect was linked to reduced levels of TNF-α and other inflammatory markers .

- In Vivo Models : In animal models induced with scopolamine (a drug that simulates cognitive impairment), similar compounds exhibited a significant reduction in oxidative stress markers compared to control groups. However, the efficacy varied depending on the specific compound's bioavailability in the brain .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Reactivity

Key analogs and their distinguishing features:

tert-Butyl methyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

- Structural Difference : Methyl group replaces phenyl on the carbamate nitrogen.

- However, the methyl group offers less electronic stabilization, which may affect regioselectivity in cross-couplings .

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate

- Structural Difference : Phenethyl spacer between the carbamate and boronate.

- Impact : Increased lipophilicity enhances membrane permeability in drug candidates. The extended chain may reduce steric interference in coupling reactions, improving yields (reported up to 104% under optimized conditions) .

tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate

- Structural Difference: Carbamate replaced with a propanoate ester.

- Impact : The ester group increases susceptibility to hydrolysis, reducing stability under acidic or aqueous conditions. However, it may improve solubility in polar solvents, beneficial for materials science applications .

Ethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Comparative Data Table

Vorbereitungsmethoden

Boc Protection of 4-Bromoaniline

4-Bromoaniline is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) or triethylamine (TEA). The reaction proceeds in tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature, yielding tert-butyl (4-bromophenyl)carbamate.

Reaction Conditions:

Miyaura Borylation of Boc-Protected Intermediate

The tert-butyl (4-bromophenyl)carbamate undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., Pd(dppf)Cl₂), and potassium acetate (KOAc) in 1,4-dioxane.

Optimized Protocol:

-

Catalyst: Pd(dppf)Cl₂ (5 mol%)

-

Base: KOAc (3.0 equiv)

-

Solvent: 1,4-Dioxane, 100°C, 18 h

Mechanistic Insight:

The palladium catalyst facilitates oxidative addition into the C–Br bond, followed by transmetallation with B₂pin₂ and reductive elimination to form the boronic ester. The Boc group remains intact under these conditions due to its stability in basic media.

Halogen-Metal Exchange Strategy

Alternative approaches utilize halogen-metal exchange to install the boronic ester moiety. This method is advantageous for substrates sensitive to palladium catalysis.

Lithiation of Boc-Protected 4-Bromoaniline

tert-Butyl (4-bromophenyl)carbamate is treated with n-butyllithium (n-BuLi) at –78°C in THF, generating a lithium intermediate. Quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane forms the boronic ester.

Critical Parameters:

-

Temperature: –78°C (prevents side reactions)

-

Quenching Agent: 2-isopropoxy pinacol boronate (1.5 equiv)

Example:

In a reported procedure, benzhydryliden-(4-bromo-phenyl)-amine underwent lithiation and boronate quenching, followed by Boc protection, achieving a 78% yield after crystallization.

Direct Boronic Esterification of Boc-Protected Aniline

For substrates with pre-installed Boc groups, direct boronic esterification via transition-metal-free conditions offers a streamlined pathway.

Copper-Mediated Coupling

A mixture of tert-butyl (4-iodophenyl)carbamate, pinacolborane (HBpin), and copper(I) iodide in the presence of a ligand (e.g., 1,10-phenanthroline) facilitates C–B bond formation.

Conditions:

-

Catalyst: CuI (10 mol%), 1,10-phenanthroline (20 mol%)

-

Solvent: Dimethyl sulfoxide (DMSO), 80°C, 24 h

Limitations:

Lower yields compared to palladium-based methods, but avoids noble metals.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Miyaura Borylation | Pd(dppf)Cl₂ | 70–80% | High efficiency, scalable | Palladium cost, ligand sensitivity |

| Halogen-Metal Exchange | n-BuLi | 75–85% | No transition metals | Cryogenic conditions, moisture-sensitive |

| Copper-Mediated | CuI | 60–70% | Cost-effective | Moderate yields, longer reaction times |

Purification and Characterization

Crude products are typically purified via silica gel chromatography (eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.

Key Characterization Data:

-

¹H NMR (CDCl₃): δ 1.33 (s, 12H, pinacol CH₃), 1.54 (s, 9H, Boc C(CH₃)₃), 7.40–7.80 (m, 4H, aromatic)

Industrial-Scale Considerations

Thermo Scientific Chemicals produces the compound via Miyaura borylation, emphasizing reproducibility and environmental preferability . Large batches (>1 kg) utilize continuous flow systems to enhance heat management and reduce reaction times.

Q & A

Q. Q1: What are the key steps in synthesizing tert-butyl phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate?

Methodological Answer: The synthesis typically involves:

Suzuki-Miyaura Coupling Precursor Preparation : Start with halogenated aryl intermediates (e.g., 4-bromophenyl derivatives).

Boronic Ester Formation : React with bis(pinacolato)diboron under palladium catalysis to introduce the dioxaborolane group .

Carbamate Protection : Introduce the tert-butyl carbamate group via reaction with Boc anhydride (di-tert-butyl dicarbonate) under basic conditions (e.g., DMAP, DIPEA) .

Purification : Use column chromatography or recrystallization to isolate the product (>95% purity, confirmed by HPLC) .

Q. Q2: How can researchers confirm the structural integrity of this compound after synthesis?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to verify the tert-butyl group (δ ~1.3 ppm for H), aromatic protons (δ 6.8–7.5 ppm), and boronate ester peaks (characteristic splitting patterns) .

- Mass Spectrometry (HRMS) : Confirm molecular weight with high-resolution MS (e.g., [M+Na] ion) .

- FT-IR : Identify carbamate C=O stretching (~1690–1730 cm) and B-O vibrations (~1350 cm) .

Q. Q3: What are common challenges in handling this compound during experiments?

Methodological Answer:

- Moisture Sensitivity : The boronate ester is hydrolytically unstable. Store under inert gas (N/Ar) and use anhydrous solvents .

- By-Product Formation : Monitor for deboronation or tert-butyl deprotection using TLC or LC-MS. Optimize reaction stoichiometry to minimize side reactions .

- Safety : Use PPE (gloves, goggles) due to potential irritancy (H315, H319, H335 hazard codes) .

Advanced Research Questions

Q. Q4: How can researchers resolve contradictions in reactivity data between this compound and its structural analogs?

Methodological Answer:

- Comparative Reactivity Studies : Test cross-coupling efficiency (e.g., Suzuki-Miyaura) with varying aryl halides. Use kinetic studies (e.g., B NMR) to assess boronate stability .

- Computational Modeling : Perform DFT calculations to evaluate electronic effects (e.g., substituent impact on boronate Lewis acidity) .

- Structural Analog Libraries : Synthesize derivatives with modified substituents (e.g., chloro, trifluoromethyl) to isolate contributing factors .

Q. Q5: What experimental strategies ensure reproducibility in biological activity assays for this compound?

Methodological Answer:

- Stability Profiling : Pre-assess compound integrity in assay buffers (PBS, DMSO) via LC-MS to rule out hydrolysis .

- Dose-Response Curves : Use standardized concentrations (e.g., 0.1–100 µM) and include positive/negative controls (e.g., known kinase inhibitors) .

- Target Validation : Combine in vitro assays (e.g., enzyme inhibition) with molecular docking to correlate activity with structural motifs .

Q. Q6: How can researchers address limited published data on this compound’s mechanism of action?

Methodological Answer:

- Leverage Structural Analogs : Compare with carbamates or boronate-containing drugs (e.g., bortezomib) to hypothesize targets (e.g., proteasome, kinases) .

- High-Throughput Screening : Use phenotypic assays (e.g., cell viability, apoptosis) followed by target deconvolution (CRISPR, proteomics) .

- Collaborative Data Sharing : Upload raw data to repositories like PubChem or ChEMBL to build community-driven insights .

Q. Q7: What advanced techniques characterize its stability under catalytic conditions?

Methodological Answer:

- In Situ Monitoring : Use B NMR or Raman spectroscopy to track boronate integrity during catalysis .

- Kinetic Isotope Effects (KIE) : Study deuterated substrates to elucidate rate-limiting steps in cross-coupling reactions .

- Thermogravimetric Analysis (TGA) : Assess thermal stability during reactions requiring elevated temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.